2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]acetamide
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Overview
Description
The compound belongs to a class of chemicals characterized by complex structures and diverse biological activities. Its detailed properties and synthesis methods are subjects of research in the field of medicinal chemistry.
Synthesis Analysis
This compound is typically synthesized through multi-step chemical processes involving various reaction mechanisms. For instance, Shibuya et al. (2018) describe the synthesis of a similar compound, showcasing the complexities involved in designing molecules with specific biological activities (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography. For example, Kuleshova and Khrustalev (2000) provide insights into the molecular and crystal structures of related piperidine derivatives, emphasizing the role of hydrogen bonds in their conformation and stability (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
These compounds are known for their reactivity and interaction with biological targets. The study by Eskola et al. (2002) on a similar compound highlights the complexities of chemical reactions and the synthesis of radio-labeled compounds for imaging purposes (Eskola et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility and stability, are crucial for the practical application of these compounds. For instance, the solubility and oral absorption of a related compound were significantly improved by modifying its molecular structure, as discussed by Shibuya et al. (2018) (Shibuya et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and binding affinity to biological targets, are essential for understanding the compound's potential applications. Studies like the one by Grimwood et al. (2011) provide insights into the selectivity and binding affinity of similar compounds to specific receptors, highlighting their potential therapeutic applications (Grimwood et al., 2011).
properties
IUPAC Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]-N-methyl-N-[(3-methylpyridin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-16-6-5-9-24-20(16)15-26(2)22(28)14-21-23(29)25-10-11-27(21)19-12-17-7-3-4-8-18(17)13-19/h3-9,19,21H,10-15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECZAOQUUOWGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)C(=O)CC2C(=O)NCCN2C3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxopiperazin-2-yl]-N-methyl-N-[(3-methylpyridin-2-yl)methyl]acetamide |
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